[(2,4-Dimethylphenyl)sulfonyl]acetonitrile

Catalog No.
S12739944
CAS No.
M.F
C10H11NO2S
M. Wt
209.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2,4-Dimethylphenyl)sulfonyl]acetonitrile

Product Name

[(2,4-Dimethylphenyl)sulfonyl]acetonitrile

IUPAC Name

2-(2,4-dimethylphenyl)sulfonylacetonitrile

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

InChI

InChI=1S/C10H11NO2S/c1-8-3-4-10(9(2)7-8)14(12,13)6-5-11/h3-4,7H,6H2,1-2H3

InChI Key

QNTYMCWRRYXJDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)CC#N)C

[(2,4-Dimethylphenyl)sulfonyl]acetonitrile is an organic compound featuring a sulfonyl group attached to a dimethyl-substituted phenyl ring and a nitrile functional group. The compound's structure can be represented as follows:

  • Chemical Formula: C₁₁H₁₃N₁O₂S
  • Molecular Weight: Approximately 225.29 g/mol

The sulfonyl group (-SO₂-) is known for its ability to enhance the reactivity of adjacent functional groups, making this compound a versatile intermediate in organic synthesis. The presence of the nitrile group (-C≡N) contributes to its chemical stability and potential biological activity.

[(2,4-Dimethylphenyl)sulfonyl]acetonitrile can undergo various chemical transformations, including:

  • Oxidation: The sulfonyl group can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
  • Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: The nitrile can participate in nucleophilic substitution reactions, leading to the formation of various derivatives depending on the nucleophile used.

These reactions are significant for synthesizing more complex organic molecules and exploring new reaction pathways.

Research indicates that compounds containing sulfonyl and nitrile functionalities exhibit various biological activities. [(2,4-Dimethylphenyl)sulfonyl]acetonitrile has been investigated for its potential as an antibacterial agent and enzyme inhibitor. For instance, similar compounds have shown promising activity against bacteria such as Escherichia coli and Staphylococcus aureus . The mechanisms of action often involve interaction with specific molecular targets, modulating their activity through binding interactions.

The synthesis of [(2,4-Dimethylphenyl)sulfonyl]acetonitrile typically involves:

  • Nucleophilic Substitution Reaction: This method involves reacting 2,4-dimethylthiophenol with chloroacetonitrile in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is usually conducted in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
  • Industrial Production: For larger-scale production, processes are optimized for yield and purity, often employing continuous flow reactors and automated systems.

[(2,4-Dimethylphenyl)sulfonyl]acetonitrile serves several applications across different fields:

  • Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: The compound is explored for potential therapeutic properties, particularly in drug design targeting specific biological pathways.
  • Material Science: It may be utilized in producing specialty chemicals and advanced materials with tailored properties.

Studies on the interactions of [(2,4-Dimethylphenyl)sulfonyl]acetonitrile with biological targets reveal its potential as a modulator of enzyme activity. For example, compounds with similar structures have been shown to inhibit urease activity effectively . These interactions are critical for understanding the compound's mechanism of action and its potential therapeutic applications.

Several compounds share structural features with [(2,4-Dimethylphenyl)sulfonyl]acetonitrile. Notable examples include:

Compound NameStructural FeaturesBiological Activity
2-[(2,4-Dimethylphenyl)thio]acetonitrileContains a thioether linkage instead of sulfonylAntibacterial properties
SulfacetamideContains a sulfonamide groupAntibacterial and anti-urease activity
Benzothiazole derivativesContains a benzothiazole ringAnti-tubercular activity

These compounds highlight the uniqueness of [(2,4-Dimethylphenyl)sulfonyl]acetonitrile through its specific combination of functional groups, which may impart distinct reactivity and biological properties compared to its analogs.

The synthesis of [(2,4-Dimethylphenyl)sulfonyl]acetonitrile through conventional nucleophilic substitution represents a fundamental approach in organosulfur chemistry. The primary synthetic route involves the nucleophilic attack of acetonitrile or its deprotonated form on 2,4-dimethylphenylsulfonyl chloride [6]. This mechanism follows a classical substitution pathway where the nucleophile displaces the chloride leaving group from the sulfonyl sulfur center [6] [28].

Mechanistic investigations reveal that the nucleophilic substitution at tetracoordinate sulfur proceeds through a single transition state according to the substitution nucleophilic bimolecular mechanism [28]. The reaction exhibits second-order kinetics, being first-order with respect to each reactant [21]. Computational studies using density functional theory calculations demonstrate that the chloride-chloride exchange reaction in arenesulfonyl chlorides occurs via a concerted mechanism rather than through a stepwise addition-elimination pathway [28].

Kinetic Parameters and Reaction Data

The kinetic behavior of sulfonyl chloride substitution reactions has been extensively studied in acetonitrile solvent systems [21]. The activation parameters reveal negative entropy values, which are characteristic of bimolecular reactions involving organized transition states [20]. For nucleophilic substitution reactions of para-substituted-arylsulfonyl compounds with various nucleophiles in acetonitrile at 30.0°C, the following activation parameters have been determined [20]:

NucleophileActivation Enthalpy (kilojoules per mole)Activation Entropy (joules per mole per kelvin)
tert-Butylamine29.75-148.94
Diethylamine39.60-106.55
Cyclohexylamine20.66-132.02
trans-1,2-Diaminocyclohexane46.18-48.78

The substituent effects in these reactions follow the Hammett equation with positive rho values, indicating that electron-withdrawing substituents enhance the reaction rate while electron-donating groups decrease reactivity [20]. This electronic effect is particularly relevant for the 2,4-dimethylphenyl system, where the methyl substituents provide electron density to the aromatic ring.

Temperature-Dependent Reaction Profiles

The temperature dependence of nucleophilic substitution reactions involving sulfonyl compounds demonstrates significant effects on both reaction rates and product selectivity [21]. Kinetic studies conducted at temperatures ranging from 20°C to 40°C show that higher temperatures generally increase the rate of nucleophilic attack on the sulfonyl center [21]. However, the relationship between temperature and yield optimization must consider competing side reactions and thermal decomposition pathways.

Palladium-Catalyzed Three-Component Synthesis Strategies

Palladium-catalyzed three-component synthesis represents an advanced methodology for constructing [(2,4-Dimethylphenyl)sulfonyl]acetonitrile derivatives. This approach utilizes the unique ability of palladium complexes to facilitate multiple bond-forming processes in a single reaction vessel [11]. The three-component reaction typically involves arylboronic acids, potassium metabisulfite, and nitrile-containing electrophiles in the presence of catalytic amounts of palladium chloride [11].

The mechanism of palladium-catalyzed arylsulfone synthesis proceeds through initial oxidative addition of the palladium catalyst to the organic halide, followed by transmetalation with the arylboronic acid component [11]. The sulfur dioxide equivalent, generated in situ from potassium metabisulfite, then inserts into the palladium-carbon bond to form the sulfonyl intermediate [11]. Finally, reductive elimination releases the arylsulfone product and regenerates the active palladium catalyst [11].

Optimization of Palladium-Catalyzed Conditions

The optimization of palladium-catalyzed three-component reactions requires careful consideration of multiple variables including catalyst loading, temperature, and reaction time [4]. Studies on palladium-catalyzed cyanomethylation reactions demonstrate that palladium pivalate provides superior results compared to other palladium sources [4]. The optimal catalyst loading for these transformations typically ranges from 0.00025 to 0.045 millimoles percent, with higher loadings improving yields but increasing cost considerations [4] [11].

Palladium SourceCopper SourceBaseLigandYield (%)
Palladium acetateCopper propanoate-2,2'-Bipyridine20
Palladium pivalateCopper propanoate-5,5'-Dimethyl-2,2'-bipyridine34
Palladium pivalateCopper propanoateCesium pivalate5,5'-Dimethyl-2,2'-bipyridine56
Palladium pivalateCopper propanoateCesium pivalate5,5'-Dimethyl-2,2'-bipyridine85

The role of copper co-catalysts in these reactions is crucial for activating the acetonitrile component through carbon-hydrogen bond activation [4]. Copper carboxylates, particularly copper propanoate, have been identified as the most effective co-catalysts for these transformations [4].

Ligand Effects in Three-Component Synthesis

The choice of ligand significantly influences the efficiency of palladium-catalyzed three-component reactions [4]. Bidentate nitrogen ligands, such as 2,2'-bipyridine derivatives, provide optimal coordination environments for the palladium center [4]. The 5,5'-dimethyl-2,2'-bipyridine ligand demonstrates superior performance compared to unsubstituted bipyridine, likely due to enhanced electron density and steric effects [4].

Mechanistic studies suggest that the ligand serves multiple roles including stabilization of the dialkyl palladium intermediate and prevention of catalyst decomposition [4]. The absence of ligand results in dramatically reduced reaction yields, confirming its essential role in maintaining catalytic activity [4].

Solvent Effects in Acetonitrile-Mediated Reactions

Solvent effects play a critical role in the synthesis and reactivity of [(2,4-Dimethylphenyl)sulfonyl]acetonitrile. Acetonitrile serves both as a reaction medium and as a reactive component in many synthetic transformations [5] [9]. The high dielectric constant of acetonitrile (36) promotes the dissociation of ion pairs and facilitates nucleophilic substitution reactions [7].

The dual role of acetonitrile in these reactions creates unique mechanistic pathways where the solvent molecule can participate directly in bond-forming processes [5]. Computational studies using reaction density functional theory methods reveal that acetonitrile provides both polarization effects and solvation effects on reaction pathways [5]. The polarization effect typically reduces free energy barriers by approximately 6 kilocalories per mole, while solvation effects increase barriers by about 18 kilocalories per mole [5].

Solvent Polarity and Reaction Kinetics

The relationship between solvent polarity and reaction kinetics in acetonitrile-mediated transformations demonstrates complex dependencies on both electronic and steric factors [33]. Studies investigating solvent effects on nucleophilic substitution reactions show that polar aprotic solvents like acetonitrile favor substitution mechanisms over elimination pathways [16]. The activation parameters in acetonitrile indicate a more elimination-concerted-like substitution mechanism compared to reactions in chloroform [16].

SolventDielectric ConstantReaction Rate EnhancementMechanism Type
Acetonitrile36.0HighSubstitution nucleophilic bimolecular
Dichloromethane8.9ModerateElimination-like substitution
Chloroform4.8LowElimination
Toluene2.4Very LowSide reactions predominant

Temperature-Solvent Interactions

The interaction between temperature and solvent effects in acetonitrile-mediated reactions reveals important insights for reaction optimization [33]. Temperature increases within the range of 100 to 1000 Kelvin lead to enhanced molecular vibrations and increased heat capacity, enthalpy, and entropy [33]. However, excessive temperatures can cause degradation and instability in sulfonyl-containing compounds [33].

The optimization of temperature-solvent combinations requires balancing reaction rate enhancement with product stability [22]. Multi-task Bayesian optimization studies demonstrate that moderate temperatures often provide optimal yields, as higher temperatures may promote competing side reactions [22].

Optimization of Base Catalysts and Reaction Conditions

The optimization of base catalysts in [(2,4-Dimethylphenyl)sulfonyl]acetonitrile synthesis requires systematic evaluation of various basic systems [8] [17]. Base catalysis in sulfonyl chemistry typically involves general base-catalyzed mechanisms where the base facilitates proton transfer processes rather than direct nucleophilic attack [8]. This mechanism is particularly important when dealing with activated sulfonylating agents that might otherwise undergo hydrolysis rather than desired substitution reactions [8].

Experimental studies on base-catalyzed reactions reveal that the choice of base significantly affects both reaction rate and selectivity [17]. Strong bases such as cesium pivalate and potassium carbonate have been identified as particularly effective for promoting sulfonyl-nitrile bond formation [4]. The base serves to deprotonate the methyl group of acetonitrile, generating a nucleophilic carbanion that can attack the electrophilic sulfonyl center [7].

Base Strength and Reaction Efficiency

The relationship between base strength and reaction efficiency follows predictable patterns based on the basicity and nucleophilicity of the chosen base system [17]. Systematic optimization studies demonstrate that bases with intermediate strength often provide the best balance between reaction rate and selectivity [17]. Overly strong bases may promote competing elimination reactions or decomposition of sensitive intermediates [17].

Base SystemBase Strength (pKa)Yield (%)Reaction Time (hours)Temperature (°C)
Potassium carbonate10.3451260
Cesium carbonate10.362860
Potassium pivalate5.0521080
Cesium pivalate5.085680
Sodium hydride3538425

Reaction Condition Optimization Strategies

Modern approaches to reaction condition optimization employ systematic methodologies including design of experiments and machine learning-guided optimization [32]. These approaches enable rapid identification of optimal reaction parameters while minimizing the number of required experiments [32]. For sulfonyl-acetonitrile coupling reactions, key variables include temperature, solvent composition, base loading, and reaction atmosphere [30].

The optimization process typically begins with screening of categorical variables such as base type and solvent system, followed by fine-tuning of continuous variables including temperature and concentration [32]. Bayesian optimization methods have proven particularly effective for these multi-parameter optimization challenges [22] [32].

Catalyst and Additive Effects

The role of various additives in base-catalyzed sulfonyl-acetonitrile synthesis extends beyond simple base catalysis to include metal-based promoters and phase-transfer catalysts [14]. Metal additives such as lithium fluoride can enhance the reactivity of arylboronic acid components in three-component coupling reactions [11]. These additives are proposed to facilitate the generation of reactive aryl anion species through coordination with the fluoride ion [11].

The optimization of additive combinations requires careful consideration of potential competing reactions and catalyst deactivation pathways [17]. Systematic studies reveal that optimal additive loadings are typically in the range of 1-5 mole percent, with higher loadings sometimes leading to decreased selectivity due to competing processes [17].

The thermal stability of [(2,4-Dimethylphenyl)sulfonyl]acetonitrile exhibits characteristics typical of aromatic sulfonyl compounds, with decomposition patterns influenced by the electronic and steric effects of the 2,4-dimethyl substitution pattern. Research on related arylsulfonyl derivatives demonstrates that methyl substitution on the aromatic ring systematically reduces thermal stability compared to unsubstituted phenylsulfonyl compounds [1].

Comparative analysis of phenylsulfonyl trifluorides reveals a clear trend in decomposition temperatures: phenylsulfonyl trifluoride decomposes at 305°C with a heat of decomposition of 826 J/g, while 4-methylphenylsulfonyl trifluoride shows reduced stability at 273°C, and 2,6-dimethylphenylsulfonyl trifluoride further decreases to 222°C [1]. This pattern suggests that [(2,4-Dimethylphenyl)sulfonyl]acetonitrile would exhibit intermediate thermal stability, likely decomposing in the range of 220-250°C based on substitution pattern similarities.

The decomposition pathways for sulfonyl acetonitrile compounds typically involve multiple mechanisms. Primary decomposition occurs through cleavage of the sulfonyl-carbon bond, followed by secondary reactions including nucleophilic substitution at lateral chains and methyl groups [2]. The presence of the acetonitrile moiety introduces additional complexity, as the nitrile group can undergo hydrolysis under thermal conditions, particularly in the presence of moisture [3].

Thermogravimetric analysis of related methylsulfonylacetonitrile shows decomposition beginning around 200-205°C [4], with complete degradation occurring over a temperature range rather than at a discrete point. The 2,4-dimethyl substitution pattern in the target compound would be expected to provide moderate stabilization compared to simple alkylsulfonyl derivatives but reduced stability relative to unsubstituted phenylsulfonyl compounds.

Solubility Characteristics in Organic Solvents

The solubility profile of [(2,4-Dimethylphenyl)sulfonyl]acetonitrile reflects the compound's dual polar-nonpolar character, with the sulfonyl group providing polar functionality while the dimethylphenyl moiety contributes hydrophobic characteristics. The compound demonstrates preferential solubility in organic solvents over aqueous media, consistent with its molecular architecture [5].

Solubility in acetonitrile represents the most favorable interaction due to similar polarity parameters and dipole-dipole interactions between the nitrile groups [6]. The Hansen solubility parameter for acetonitrile (20.0 MPa^1/2^) provides optimal solvation for sulfonyl-containing compounds, as demonstrated in studies of sulfamethazine derivatives where maximum solubility occurs in acetonitrile-rich cosolvent systems [7].

Methanol and ethanol provide moderate to good solubility through hydrogen bonding interactions with the sulfonyl oxygen atoms. The alcohol solvents' ability to act as both hydrogen bond donors and acceptors facilitates dissolution of the polar sulfonyl functionality while accommodating the aromatic system through dispersive interactions [8]. Solubility decreases with increasing alcohol chain length due to reduced polarity and hydrogen bonding capacity.

Dichloromethane and other chlorinated solvents exhibit high solubility for the compound due to their ability to solvate both polar and nonpolar regions through dipole interactions and van der Waals forces. The moderate dielectric constant of dichloromethane provides optimal conditions for dissolving compounds with intermediate polarity characteristics [9].

Dimethyl sulfoxide demonstrates excellent solvent properties for [(2,4-Dimethylphenyl)sulfonyl]acetonitrile through strong solvation of the polar sulfonyl group and π-π interactions with the aromatic system. The high dielectric constant and polar aprotic nature of dimethyl sulfoxide facilitate dissolution while preventing unwanted side reactions [10].

Water solubility remains limited due to the hydrophobic nature of the dimethylphenyl group, which disrupts water structure without providing compensating hydrophilic interactions. The polar sulfonyl and nitrile groups provide some water solubility, but insufficient to overcome the overall hydrophobic character of the molecule.

pH-Dependent Reactivity and Hydrolytic Stability

The hydrolytic stability of [(2,4-Dimethylphenyl)sulfonyl]acetonitrile exhibits significant pH dependence, with accelerated degradation occurring under both strongly acidic and basic conditions. The compound demonstrates moderate stability under neutral conditions but shows measurable hydrolysis rates at pH extremes [11].

Under acidic conditions (pH < 3), the primary degradation mechanism involves protonation of the nitrile nitrogen, activating the carbon-nitrogen triple bond toward nucleophilic attack by water molecules. This process follows pseudo-first-order kinetics with respect to the substrate concentration, with half-lives decreasing from approximately 24 hours at pH 4 to 8 hours at pH 2 [11]. The 2,4-dimethyl substitution pattern provides modest protection against acid-catalyzed hydrolysis compared to electron-withdrawing substituents.

The sulfonyl group exhibits remarkable stability under acidic conditions, with no significant degradation observed even at pH 1 over extended periods. This stability results from the electron-withdrawing nature of the sulfonyl group, which deactivates the aromatic ring toward electrophilic attack and reduces the basicity of potential nucleophilic sites [12].

Basic conditions (pH > 9) promote alternative degradation pathways involving hydroxide attack at the nitrile carbon, leading to formation of amide intermediates and ultimately carboxylic acid products. The reaction follows second-order kinetics with respect to both substrate and hydroxide concentration, consistent with a mechanism involving hydroxide addition followed by proton transfer [3].

Temperature significantly influences hydrolytic stability across all pH ranges. At physiological temperature (37°C), the compound demonstrates acceptable stability at neutral pH with less than 5% degradation over 24 hours. However, elevated temperatures (60-80°C) accelerate all hydrolytic pathways, particularly under acidic conditions where thermal activation combines with acid catalysis [13].

Buffer systems containing phosphate or acetate provide additional stabilization through specific ion effects and pH control. The presence of organic cosolvents further enhances stability by reducing water activity and limiting hydrolytic reactions. Optimal storage conditions involve neutral pH (6.5-7.5), low temperature (< 25°C), and anhydrous or low-water content environments.

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of [(2,4-Dimethylphenyl)sulfonyl]acetonitrile provides distinctive fingerprints for structural identification and purity assessment. Nuclear magnetic resonance spectroscopy reveals characteristic signals that reflect the compound's electronic environment and molecular connectivity [14].

Proton nuclear magnetic resonance (¹H Nuclear Magnetic Resonance) spectroscopy exhibits several diagnostic features. The aromatic protons appear as complex multiplets between 7.0-8.0 parts per million, with the substitution pattern creating distinct coupling patterns. The 2,4-dimethyl substitution produces three aromatic signals: a doublet around 7.8 parts per million for the proton ortho to the sulfonyl group, a singlet near 7.2 parts per million for the proton between the methyl groups, and a doublet around 7.0 parts per million for the remaining aromatic proton [15].

The methylene protons adjacent to the nitrile group generate a characteristic singlet at approximately 4.0 parts per million, significantly deshielded by both the electron-withdrawing nitrile and sulfonyl groups. This signal serves as a diagnostic marker for the compound's identity and provides integration ratios for purity determination [14].

The methyl substituents on the aromatic ring produce distinct singlets at 2.4 and 2.3 parts per million, reflecting slight differences in their electronic environments due to the asymmetric substitution pattern. The integration of these signals relative to the aromatic and methylene protons confirms the molecular structure and substitution pattern [15].

Carbon-13 nuclear magnetic resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides complementary structural information. The nitrile carbon appears as a characteristic signal between 115-120 parts per million, while the aromatic carbons span the range from 125-145 parts per million with distinct chemical shifts reflecting their substitution environments [14].

Infrared spectroscopy reveals several distinctive absorption bands that serve as molecular fingerprints. The nitrile stretch appears as a sharp, intense band between 2260-2280 cm⁻¹, characteristic of the carbon-nitrogen triple bond. The exact frequency depends on the electronic environment, with electron-withdrawing groups causing slight shifts to higher wavenumbers [16].

The sulfonyl group produces two strong absorption bands corresponding to asymmetric and symmetric stretching modes. The asymmetric stretch appears between 1320-1350 cm⁻¹, while the symmetric stretch occurs at 1130-1160 cm⁻¹. These bands are among the most intense in the spectrum and provide unambiguous identification of the sulfonyl functionality [17].

Aromatic carbon-carbon stretching vibrations generate medium-intensity bands between 1580-1620 cm⁻¹, while aromatic carbon-hydrogen bending modes appear around 1400-1500 cm⁻¹. The substitution pattern influences the exact frequencies and intensities of these bands, providing information about the aromatic substitution pattern [17].

Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of sulfonyl acetonitrile compounds. The molecular ion peak appears at mass-to-charge ratio 209 for [(2,4-Dimethylphenyl)sulfonyl]acetonitrile, confirming the molecular formula C₁₀H₁₁NO₂S [18].

Characteristic fragmentation involves loss of the sulfonyl group (SO₂, mass 64) to produce a fragment at mass-to-charge ratio 145, corresponding to the dimethylphenylacetonitrile ion. Additional fragmentation produces the dimethylphenyl cation (mass-to-charge ratio 119) and acetonitrile-related fragments. The base peak typically corresponds to the dimethylbenzyl cation, formed through alpha-cleavage adjacent to the aromatic ring [18].

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Exact Mass

209.05104977 g/mol

Monoisotopic Mass

209.05104977 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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